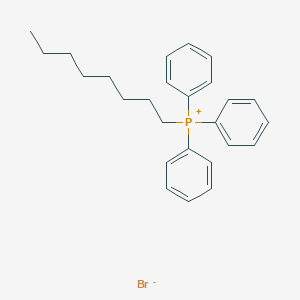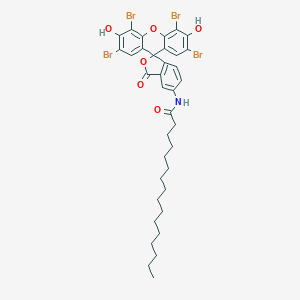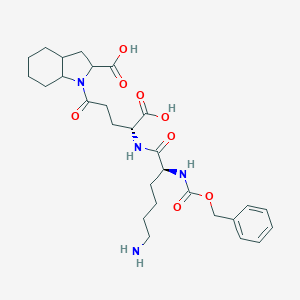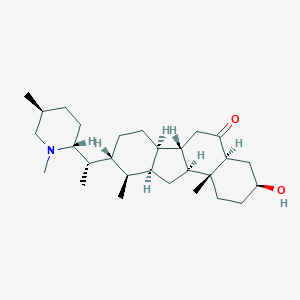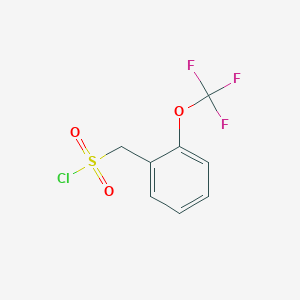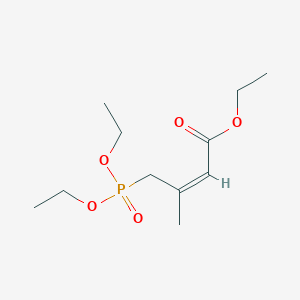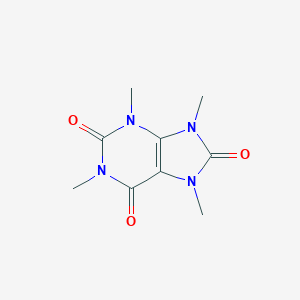
四甲基尿嘧啶酸
描述
它对 USP8 的抑制浓度 (IC50) 值为 0.28 微摩尔,使其成为一种有效的去泛素化酶抑制剂 。这种化合物主要用于科学研究,以研究去泛素化酶在各种生物过程和疾病中的作用。
科学研究应用
DUB-IN-2 在科学研究中具有广泛的应用,包括:
化学: 用于研究去泛素化酶及其抑制剂的机制。
生物学: 有助于了解泛素特异性肽酶 8 在细胞过程(如蛋白质降解和信号转导)中的作用。
医学: 正在研究其在治疗与泛素化失调相关的疾病(如癌症)中的潜在治疗应用。
工业: 用于开发靶向去泛素化酶的新药.
作用机制
DUB-IN-2 通过选择性抑制泛素特异性肽酶 8 来发挥其作用。这种酶参与从底物蛋白中去除泛素的过程,该过程调节蛋白质的稳定性和功能。通过抑制 USP8,DUB-IN-2 阻止目标蛋白的去泛素化,导致它们通过蛋白酶体途径降解。 这种机制在癌症研究中尤其重要,其中泛素化失调是常见特征 。
类似化合物:
USP7 抑制剂: 诸如 HBX 41108 和 FT671 的化合物是泛素特异性肽酶 7 (USP7) 的选择性抑制剂。与 DUB-IN-2 不同,这些抑制剂靶向不同的去泛素化酶。
USP14 抑制剂: 诸如 IU1 和 IU1-47 的化合物选择性抑制泛素特异性肽酶 14 (USP14),它是去泛素化酶家族的另一个成员.
DUB-IN-2 的独特性: DUB-IN-2 在其对泛素特异性肽酶 8 的高选择性和效力方面是独一无二的。 它能够以 0.28 微摩尔的 IC50 值抑制 USP8,这使其有别于其他去泛素化酶抑制剂,使其成为研究 USP8 在各种生物过程和疾病中的特定作用的宝贵工具 。
生化分析
Biochemical Properties
Tetramethyluric acid appears to affect adenosine signaling in a manner similar to caffeine . It interacts with enzymes, proteins, and other biomolecules involved in adenosine signaling .
Cellular Effects
Tetramethyluric acid has been shown to have anti-inflammatory and analgesic effects . It influences cell function by affecting adenosine signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact mechanism of action of Tetramethyluric acid is uncertain. Animal research involving selective A1 and A2A adenosine agonists found that Tetramethyluric acid pretreatment attenuated the expected motor depression induced by adenosine agonism, indicating that Tetramethyluric acid is likely an adenosine antagonist .
Temporal Effects in Laboratory Settings
Tetramethyluric acid has been shown to have non-habituating effects, including increases in energy and focus, over eight weeks of daily use at up to 300 mg/day . There was no evidence of a tachyphylactic response that is typical of neuroactive agents like caffeine and other stimulants .
Dosage Effects in Animal Models
In animal studies, Tetramethyluric acid has an LD50 of 810 mg/kg, compared to 265 mg/kg for caffeine . This suggests that Tetramethyluric acid may have a wider safety margin than caffeine.
Metabolic Pathways
Tetramethyluric acid is thought to be synthesized from caffeine in what is thought to be a three-step pathway . The exact molecular mechanism of Tetramethyluric acid metabolism is still unclear .
Subcellular Localization
A recent study showed that the fluorescence signal of a Tetramethyluric acid synthase was detected in the nucleus and cytoplasm , suggesting that Tetramethyluric acid might be synthesized and function in these cellular compartments.
准备方法
合成路线和反应条件: DUB-IN-2 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括 indeno[1,2-b]pyrazine 核心的形成以及随后的官能化,以引入乙氧基亚胺基和二氰基基团。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以获得所需的高纯度产物 。
工业生产方法: 虽然关于 DUB-IN-2 的具体工业生产方法没有广泛的文献记载,但一般方法将涉及扩大实验室合成程序。 这将包括优化更大体积的反应条件,确保一致的质量控制,并实施有效的纯化技术以获得大量化合物 。
化学反应分析
反应类型: DUB-IN-2 主要经历其官能团典型的反应。这些包括:
氧化: 该化合物可以发生氧化反应,特别是在乙氧基亚胺基处。
还原: 还原反应可以针对二氰基基团,将其转化为胺。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧代衍生物,而还原可能会产生胺衍生物 。
相似化合物的比较
USP7 Inhibitors: Compounds like HBX 41108 and FT671 are selective inhibitors of ubiquitin-specific peptidase 7 (USP7). Unlike DUB-IN-2, these inhibitors target a different deubiquitinase.
USP14 Inhibitors: Compounds such as IU1 and IU1-47 selectively inhibit ubiquitin-specific peptidase 14 (USP14), another member of the deubiquitinase family.
Uniqueness of DUB-IN-2: DUB-IN-2 is unique in its high selectivity and potency for ubiquitin-specific peptidase 8. Its ability to inhibit USP8 with an IC50 value of 0.28 micromolar distinguishes it from other deubiquitinase inhibitors, making it a valuable tool for studying the specific roles of USP8 in various biological processes and diseases .
属性
IUPAC Name |
1,3,7,9-tetramethylpurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOQULISIQFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177659 | |
| Record name | Theacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Temurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
25 mg/mL at 20 °C | |
| Record name | Temurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2309-49-1 | |
| Record name | Theacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7,9-Tetramethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyluric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ939L81MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Temurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does theacrine exert its effects within the body?
A1: While the exact mechanisms are still under investigation, research suggests theacrine interacts with various cellular pathways, including adenosinergic, dopaminergic, and sirtuin pathways. [, , , , ] It has been proposed to act as an adenosine receptor antagonist, particularly at the adenosine 2A receptor. [] Additionally, theacrine has been shown to modulate sirtuin activity, specifically SIRT1 and SIRT3, which are involved in regulating metabolism, inflammation, and oxidative stress. [, , , , ]
Q2: What are the downstream effects of theacrine's interaction with these pathways?
A2: Theacrine's modulation of adenosinergic and dopaminergic pathways is believed to contribute to its potential cognitive-enhancing and ergogenic effects. [, , ] By antagonizing adenosine receptors, theacrine may increase levels of neurotransmitters like dopamine and norepinephrine, leading to increased alertness, focus, and energy. [, ] Its interaction with sirtuin pathways may contribute to its anti-inflammatory, antioxidant, and anti-fibrotic properties. [, , ]
Q3: What is the molecular formula and weight of theacrine?
A3: Theacrine's molecular formula is C9H12N4O3, and its molecular weight is 224.21 g/mol. []
Q4: Is there spectroscopic data available for theacrine?
A4: Yes, theacrine has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry (MS). [] These techniques provide detailed information about the structure and purity of the compound.
Q5: Has the stability of theacrine been investigated under different conditions?
A5: While comprehensive data on material compatibility is limited, studies have assessed theacrine stability under various conditions relevant to formulation and storage. [, , ] Theacrine has shown good stability in solid form and when formulated into tablets using erodible matrix materials. [] Further research is needed to fully understand its compatibility with different excipients and storage conditions.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of theacrine in humans?
A6: Research suggests theacrine is absorbed relatively quickly after oral ingestion, reaching peak plasma concentrations within a few hours. [, ] It is metabolized primarily in the liver, and its metabolites are excreted mainly in urine. [, ]
Q7: Does theacrine interact with other compounds, such as caffeine, at a pharmacokinetic level?
A7: Yes, studies have shown that co-administration of caffeine can increase the oral bioavailability of theacrine. [, ] This interaction appears to be due to enhanced oral bioavailability rather than alterations in theacrine's metabolism or elimination. [] Interestingly, a similar interaction was observed with methylliberine, another purine alkaloid, where it altered caffeine's pharmacokinetics without a reciprocal effect. []
Q8: What preclinical models have been used to investigate theacrine's potential therapeutic effects?
A8: Researchers have employed various cell-based assays and animal models to study theacrine's effects. [, , , , , , , , , , ] These include models of inflammation, oxidative stress, liver damage, and cancer. [, , , ] For instance, theacrine demonstrated anti-inflammatory effects in a mouse model of psoriasis induced by imiquimod. [, ]
Q9: Are there specific analytical methods used to quantify theacrine?
A9: High-performance liquid chromatography (HPLC), often coupled with diode array detection (DAD) and/or mass spectrometry (MS/MS), is commonly employed for the quantification of theacrine in various matrices. [, , , ] This technique allows for sensitive and specific detection and quantification of theacrine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


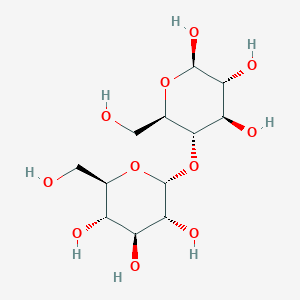

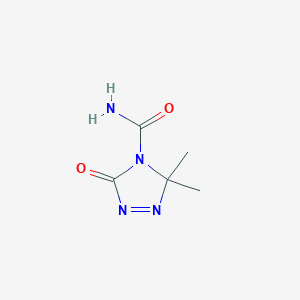

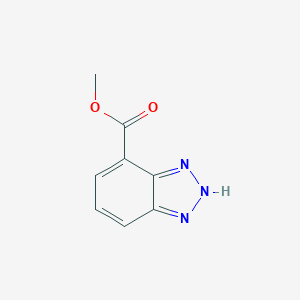
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
